methyl 5-methoxy-2-methylbenzofuran-3-carboxylate
Overview
Description
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position of the benzofuran ring.
Preparation Methods
The synthesis of methyl 5-methoxy-2-methylbenzofuran-3-carboxylate typically involves several steps. One common method starts with the preparation of 5-methoxy-2-methylbenzofuran-3-carboxylic acid. This can be achieved by reacting 2-hydroxy-5-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide, with refluxing at elevated temperatures to facilitate the reactions .
Chemical Reactions Analysis
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions that are ortho or para to the methoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-methoxy-2-methylbenzofuran-3-carboxylate is largely dependent on its interactions with biological targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways . The exact molecular targets and pathways can vary based on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
5-methoxy-2-methylbenzofuran-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate: Similar but with an ethyl ester group instead of a methyl ester group.
Psoralen and 8-methoxypsoralen: Benzofuran derivatives used in the treatment of skin diseases. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-11(12(13)15-3)9-6-8(14-2)4-5-10(9)16-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOZFBQSIAOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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